6-Isopropyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-Isopropyl-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .
Synthesis Analysis
A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin . The synthesis relies on the cyclocondensation of isatine-N-glycosides with 1,2-diaminobenzenes .Molecular Structure Analysis
The molecular structure of this compound is a planar Cu2 dimer, in which two Cu (i) ions are linked by two L− with a Cu⋯Cu separation of 2.637 Å .Chemical Reactions Analysis
The most frequently employed synthetic route to indolo-[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid .Scientific Research Applications
Synthesis and Chemical Properties
6-Isopropyl-6H-indolo[2,3-b]quinoxaline and its derivatives are synthesized through various chemical reactions, indicating their versatile nature in chemical synthesis. Shibinskaya et al. (2012) explored the synthesis of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines, revealing high yields under specific conditions (Shibinskaya et al., 2012). Similarly, Shulga and Shulga (2020) investigated the synthesis of 6H-indolo[2,3-b]quinoxalines, providing insights into the chemical reactions and structural properties of these compounds (Shulga & Shulga, 2020).
Biological Interactions and Applications
The pharmacological activities of 6H-indolo[2,3-b]quinoxaline derivatives are notable, particularly in their interactions with DNA. Moorthy et al. (2013) highlighted the DNA intercalation properties of these compounds, which are critical in understanding their anticancer, antiviral, and other biological activities (Moorthy et al., 2013). Additionally, Shibinskaya et al. (2010) found that 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines exhibit antiviral activity and can induce interferon, showcasing their potential in antiviral research (Shibinskaya et al., 2010).
Advanced Materials and Photophysical Properties
The applications of 6H-indolo[2,3-b]quinoxaline derivatives extend to material science as well. Thomas and Tyagi (2010) studied the optical absorption, emission spectra, and electrochemical behavior of triarylamines based on 6H-indolo[2,3-b]quinoxaline, which can be used in electronic and photonic devices (Thomas & Tyagi, 2010). Another study by Tyagi et al. (2011) on hybrid materials incorporating 6H-indolo[2,3-b]quinoxaline and polyaromatic hydrocarbons revealed improvements in emission properties and thermal stability, applicable in organic light-emitting diodes (Tyagi et al., 2011).
Photovoltaic Applications
Qian et al. (2015) developed organic dyes based on 6H-indolo[2,3-b]quinoxaline for use in dye-sensitized solar cells, highlighting the potential of these compounds in renewable energy technologies (Qian et al., 2015).
Mechanism of Action
Target of Action
The primary target of 6-Isopropyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound is a DNA intercalating agent , which means it inserts itself between the base pairs in the DNA double helix . This interaction with DNA can disrupt processes that are vital for DNA replication .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA . This can cause DNA to unwind and elongate, disrupting the normal biological processes that rely on the DNA structure .
Biochemical Pathways
DNA replication and transcription . By intercalating into DNA, it can disrupt these processes, potentially leading to cell death .
Result of Action
The result of this compound’s action is its cytotoxic effect, as demonstrated in its moderate cytotoxicity against human reproductive organ cell lines . This cytotoxic effect is likely due to the disruption of DNA replication and transcription caused by the compound’s intercalation into DNA .
Future Directions
In view of their biological activity, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, to be incorporated into a single molecule .
Biochemical Analysis
Biochemical Properties
6-Isopropyl-6H-indolo[2,3-b]quinoxaline has been shown to interact with various biomolecules. For instance, it has a good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex . These compounds have shown poor inhibitory activity on topoisomerase II enzyme but have significant multidrug resistance (MDR) modulating activity .
Cellular Effects
The cellular effects of this compound are predominantly observed in its interactions with DNA. It disrupts the processes that are vital for DNA replication . This disruption can lead to various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This intercalation disrupts vital processes for DNA replication . Despite this, these compounds have shown poor inhibitory activity on the topoisomerase II enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in terms of its stability. The thermal stability of the intercalated complex (DNA and this compound) is an important parameter for the elucidation of its anticancer, antiviral, and other activities .
Properties
IUPAC Name |
6-propan-2-ylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11(2)20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAKZQTGJFAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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